2-((tert-Butoxycarbonyl)amino)-3-(4-fluoro-2-methylphenyl)propanoic acid
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Overview
Description
(S)-2-((tert-butoxycarbonyl)amino)-3-(4-fluoro-2-methylphenyl)propanoic acid is a chiral compound that belongs to the class of amino acids. It features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions. The presence of a fluorine atom and a methyl group on the aromatic ring adds to the compound’s unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((tert-butoxycarbonyl)amino)-3-(4-fluoro-2-methylphenyl)propanoic acid typically involves the following steps:
Protection of the amine group: The starting material, an amino acid, is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form the Boc-protected amino acid.
Introduction of the aromatic ring: The Boc-protected amino acid is then subjected to a Friedel-Crafts acylation reaction with 4-fluoro-2-methylbenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Hydrolysis: The final step involves the hydrolysis of the ester group to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((tert-butoxycarbonyl)amino)-3-(4-fluoro-2-methylphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, especially at the position ortho to the fluorine atom.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
(S)-2-((tert-butoxycarbonyl)amino)-3-(4-fluoro-2-methylphenyl)propanoic acid has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-2-((tert-butoxycarbonyl)amino)-3-(4-fluoro-2-methylphenyl)propanoic acid involves its interaction with specific molecular targets. The Boc group protects the amine functionality, allowing selective reactions at other sites. The fluorine atom can influence the compound’s electronic properties, affecting its reactivity and interactions with enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
(S)-2-((tert-butoxycarbonyl)amino)-3-phenylpropanoic acid: Lacks the fluorine and methyl groups.
(S)-2-((tert-butoxycarbonyl)amino)-3-(4-chloro-2-methylphenyl)propanoic acid: Contains a chlorine atom instead of fluorine.
(S)-2-((tert-butoxycarbonyl)amino)-3-(4-fluoro-2-ethylphenyl)propanoic acid: Contains an ethyl group instead of a methyl group.
Uniqueness
The presence of both the fluorine and methyl groups on the aromatic ring of (S)-2-((tert-butoxycarbonyl)amino)-3-(4-fluoro-2-methylphenyl)propanoic acid makes it unique. These substituents can significantly influence the compound’s chemical reactivity, biological activity, and physical properties.
Properties
IUPAC Name |
3-(4-fluoro-2-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO4/c1-9-7-11(16)6-5-10(9)8-12(13(18)19)17-14(20)21-15(2,3)4/h5-7,12H,8H2,1-4H3,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNNQHFJUOICJME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)CC(C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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